2-Hydroxy-5-methyl-3-hexanone

Beschreibung

Contextualization within Alpha-Hydroxy Ketone Chemistry and Natural Product Synthesis

2-Hydroxy-5-methyl-3-hexanone is an organic compound classified as an alpha-hydroxy ketone, or acyloin. foodb.cahmdb.cawikipedia.org This structural motif, characterized by a hydroxyl group positioned on the carbon atom adjacent to a ketone, is a significant feature in numerous natural products and bioactive molecules. researchgate.net Alpha-hydroxy ketones are valuable intermediates in organic synthesis, serving as building blocks for a variety of other important structures like amino alcohols and diols. acs.org Their utility stems from the diverse chemical transformations they can undergo. wikipedia.orgresearchgate.net For instance, the oxidation of alpha-hydroxy ketones yields diones, while their reduction produces diols. wikipedia.org

The alpha-hydroxy ketone framework is present in a range of biologically active compounds, including some antidepressants, antitumor antibiotics, and inhibitors of enzymes implicated in Alzheimer's disease. acs.org In the context of natural products, this compound has been identified as a characteristic volatile component in Spanish eucalyptus honeys, where its presence, along with its isomer 3-hydroxy-5-methyl-2-hexanone, serves as a marker for the honey's botanical origin. researchgate.netresearchgate.net Furthermore, the (S)-enantiomer of this compound has been found to be a major constituent of the floral scent of Taccarum ulei, where it acts as a specific attractant for its beetle pollinators. researchgate.netresearchgate.net

Historical Trajectories and Milestones in this compound Research

Early research involving this compound was often in the context of flavor chemistry and the analysis of natural products. The compound, along with its isomer, was identified as imparting specific flavor profiles. google.com A significant milestone in the study of this compound was its identification as a key volatile marker in eucalyptus honeys, distinguishing them from other floral varieties. researchgate.net

The development of synthetic routes to this compound and other alpha-hydroxy ketones has been a continuous area of research. A notable advancement was the synthesis of this compound through the oxidation of the silyl (B83357) enol ether of 5-methyl-3-hexanone. researchgate.net This method provided a way to produce the pure compound with a good yield. researchgate.net Further research has focused on enantioselective synthesis, aiming to produce specific stereoisomers of the molecule. researchgate.net These stereospecific methods are crucial for applications where a particular enantiomer is biologically active, such as in the case of the (S)-enantiomer's role as a pollinator attractant. researchgate.netresearchgate.net

Current Research Landscape and Academic Significance of this compound

The current research landscape for this compound and related alpha-hydroxy ketones is diverse, spanning organic synthesis, biocatalysis, and chemical ecology. The academic significance of alpha-hydroxy ketones as a class of compounds is well-established, as they are recognized as versatile templates and building blocks in asymmetric synthesis. rsc.orgresearchgate.net The development of catalytic methods for the selective synthesis of alpha-hydroxy ketones remains an active area of investigation. researchgate.net

Modern synthetic strategies for producing alpha-hydroxy ketones, including this compound, are increasingly focused on green chemistry principles. acs.org This includes the use of biocatalytic methods and the development of efficient, recyclable catalyst systems. acs.orgacs.org For example, research has explored the use of microorganisms and enzymes for the asymmetric synthesis of alpha-hydroxy ketones, offering a more sustainable alternative to some traditional chemical methods. acs.org Furthermore, the compound continues to be relevant in the field of chemical ecology, where its role as a semiochemical is of interest. researchgate.netresearchgate.net

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.1849 g/mol |

| Boiling Point | 172.206 °C at 760 mmHg |

| Flash Point | 63.915 °C |

| Density | 0.933 g/cm³ |

| Refractive Index | 1.429 |

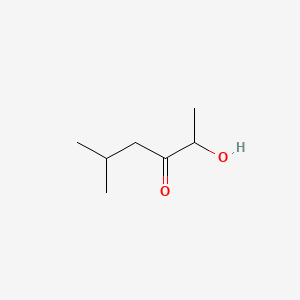

Structure

3D Structure

Eigenschaften

CAS-Nummer |

246511-74-0 |

|---|---|

Molekularformel |

C7H14O2 |

Molekulargewicht |

130.18 g/mol |

IUPAC-Name |

2-hydroxy-5-methylhexan-3-one |

InChI |

InChI=1S/C7H14O2/c1-5(2)4-7(9)6(3)8/h5-6,8H,4H2,1-3H3 |

InChI-Schlüssel |

OYUBDGVWESFPBQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(=O)C(C)O |

Herkunft des Produkts |

United States |

Occurrence and Biological Provenance of 2 Hydroxy 5 Methyl 3 Hexanone

Natural Occurrence and Distribution in Biological Systems

2-Hydroxy-5-methyl-3-hexanone, along with its isomer 3-hydroxy-5-methyl-2-hexanone, has been identified as a characteristic volatile compound in eucalyptus honeys. researchgate.net Extensive analysis of honey samples has revealed the consistent presence of these hydroxyketones in honeys derived from Eucalyptus species, particularly from Spain and Italy. nih.gov A significant study involving the analysis of 22 Spanish eucalyptus honey samples found that this compound and its isomer were present in all of them. researchgate.net This consistent occurrence suggests a direct link between the nectar of eucalyptus flowers and the presence of this compound in the final honey product. researchgate.net The identification of these compounds is crucial for defining the aromatic profile and authenticity of eucalyptus honey.

Table 1: Occurrence of this compound in Eucalyptus Honeys

| Geographic Origin | Key Finding | Significance |

|---|---|---|

| Spain | Present in all 22 tested eucalyptus honey samples. researchgate.net | Strong indicator of botanical origin. researchgate.net |

The presence of this compound is not limited to honey; it has also been detected in certain fermented food and beverage products. It has been identified as a component in sherry, a fortified wine that undergoes a complex aging and fermentation process. researchgate.net Additionally, this compound has been found in soy sauce, a product of fermented soybeans. nih.govgoogle.com In these contexts, this compound likely contributes to the complex flavor and aroma profiles that result from microbial activity and aging processes.

In the realm of chemical ecology, this compound plays a fascinating role as a floral volatile and an insect attractant. Specifically, the (S)-enantiomer, (S)-2-hydroxy-5-methyl-3-hexanone, is a major component of the floral scent of the Araceae species Taccarum ulei. nih.gov This compound, which is rarely detected in flowers, constitutes a significant portion of the total scent emitted by the plant's thermogenic inflorescences, along with dihydro-β-ionone. researchgate.netnih.gov

This distinct floral signal is highly attractive to its pollinators, the night-active scarab beetles Cyclocephala celata and C. cearae. nih.gov Behavioral studies have demonstrated that (S)-2-hydroxy-5-methyl-3-hexanone alone is sufficient to attract these beetles, functioning as a specific chemical cue for pollination. nih.gov This interaction highlights the specialized relationship between the plant and its pollinators, mediated by a unique and potent volatile compound.

Table 2: Role of this compound in Plant-Insect Interaction

| Plant Species | Compound Form | Ecological Function | Attracted Insect Species |

|---|

Role as a Chemotaxonomic Marker

The restricted and consistent presence of this compound in certain natural products makes it a valuable chemotaxonomic marker. Its primary application in this area is the authentication of eucalyptus honey. researchgate.netresearchgate.net Research has shown that while this compound and its isomer are consistently found in eucalyptus honeys, they are absent in a vast array of other honey types. researchgate.net

In one comprehensive study, this compound was not detected in 165 honey samples from 19 different floral origins other than eucalyptus. researchgate.net This high degree of specificity makes it a reliable indicator for verifying the botanical source of honey, which is crucial for quality control and preventing fraudulent labeling in the commercial honey market. nih.govresearchgate.net The presence of this compound serves as a chemical fingerprint, allowing for the clear differentiation of eucalyptus honey from other monofloral and multifloral varieties. mdpi.com

Advanced Synthetic Methodologies for 2 Hydroxy 5 Methyl 3 Hexanone and Its Stereoisomers

Established Chemical Synthesis Pathways for 2-Hydroxy-5-methyl-3-hexanone

Traditional synthetic routes provide reliable access to racemic this compound through well-established organic reactions. These methods often involve the α-hydroxylation of a ketone precursor, which is itself synthesized from simpler starting materials.

A primary method for synthesizing this compound involves the oxidation of a silyl (B83357) enol ether precursor. This reaction, commonly known as the Rubottom oxidation, provides a direct route to α-hydroxy ketones. thermofisher.comalfa-chemistry.com The process begins with the conversion of the ketone 5-Methyl-3-hexanone into its corresponding silyl enol ether. This intermediate is then oxidized using a peroxyacid, such as meta-Chloroperoxybenzoic Acid (MCPBA). thermofisher.comresearchgate.net

The mechanism proceeds through the epoxidation of the electron-rich silyl enol ether double bond by MCPBA, forming a siloxy oxirane intermediate. wikipedia.orgorganic-chemistry.org This is followed by an acid-catalyzed ring-opening and a subsequent 1,4-silyl migration (a Brook rearrangement) to yield an α-siloxy ketone. wikipedia.org Final hydrolysis of the silyl group furnishes the desired α-hydroxy ketone. alfa-chemistry.com A specific synthesis reported the oxidation of the silyl enol ether of 5-methyl-3-hexanone with MCPBA to yield pure this compound in approximately 77% yield after purification. researchgate.net

| Reaction | Reagent | Substrate | Product | Yield |

| Rubottom Oxidation | MCPBA | Silyl enol ether of 5-methyl-3-hexanone | This compound | ~77% researchgate.net |

The synthesis of this compound is typically part of a multi-step sequence that begins with simpler, commercially available precursors. The direct precursor for the final oxidation step is the ketone 5-Methyl-3-hexanone. researchgate.net This ketone is prepared from isovaleraldehyde (B47997) through a sequence involving a Grignard reaction followed by oxidation. researchgate.net This multi-step approach allows for the construction of the required carbon skeleton from basic building blocks, leading to the key ketone intermediate that is then subjected to α-hydroxylation.

Grignard reactions are fundamental in this synthetic pathway for forming the carbon-carbon bond necessary to construct the backbone of the target molecule. masterorganicchemistry.commasterorganicchemistry.com Specifically, the precursor ketone, 5-Methyl-3-hexanone, is prepared by reacting isovaleraldehyde with a Grignard reagent, ethylmagnesium bromide. researchgate.net The nucleophilic ethyl group of the Grignard reagent adds to the electrophilic carbonyl carbon of isovaleraldehyde. This addition reaction, after an acidic workup, produces the secondary alcohol 5-methyl-3-hexanol. This alcohol is then oxidized in a subsequent step to afford 5-Methyl-3-hexanone, the key intermediate for the final conversion to this compound. researchgate.net

Enantioselective Synthesis Strategies for Chiral this compound

Because this compound contains a chiral center at the C2 position, the development of enantioselective synthetic methods is crucial for accessing optically active stereoisomers. These strategies modify established reactions by incorporating chiral catalysts or reagents to control the stereochemical outcome.

The Sharpless asymmetric dihydroxylation (Sharpless AD) is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. nih.govwikipedia.org This methodology has been adapted for the synthesis of chiral this compound by using the silyl enol ether of 5-methyl-3-hexanone (specifically, 5-methyl-3-trimethylsiloxy-2-hexene) as the alkene substrate. researchgate.net

The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the dihydroxylation to a specific face of the double bond. wikipedia.orgencyclopedia.pub The choice of ligand (e.g., derivatives of dihydroquinidine (DHQD) in AD-mix-β or dihydroquinine (DHQ) in AD-mix-α) determines which enantiomer of the product is formed. wikipedia.org For the synthesis of this compound, using AD-mix-β as the oxidant resulted in the (R)-enantiomer in good yield and enantiomeric excess. researchgate.net In contrast, the use of AD-mix-α led to a lower enantiomeric excess. researchgate.net

| Reagent | Product Configuration | Yield | Enantiomeric Excess (ee) |

| AD-mix-β | (R) - tentatively assigned | 76.9% | 75.6% |

| AD-mix-α | (R) - major product | 69.2% | 15.7% |

| Data from the Sharpless Asymmetric Dihydroxylation of 5-methyl-3-trimethylsiloxy-2-hexene. researchgate.net |

Shi's asymmetric epoxidation (Shi's AE) offers an alternative strategy for the enantioselective synthesis of this compound. researchgate.net This method utilizes a chiral ketone catalyst, often derived from fructose, to generate a chiral dioxirane (B86890) in situ from an oxidant like potassium peroxymonosulfate (Oxone). organic-chemistry.orgchem-station.com This chiral dioxirane then transfers an oxygen atom to the substrate—in this case, an E/Z mixture of silyl enol ethers of 5-methyl-3-hexanone—in an enantioselective manner. researchgate.netresearchgate.net

The resulting chiral epoxide undergoes ring-opening to yield the target α-hydroxy ketone. researchgate.net The stereochemistry of the final product is dependent on the chirality of the fructose-derived catalyst used. A catalyst derived from D-fructose yields the (R)-enantiomer, while a catalyst from L-fructose produces the (S)-enantiomer. researchgate.net

| Catalyst Source | Product Configuration | Yield | Enantiomeric Excess (ee) |

| D-fructose | (R) - deduced | 54% | 74.6% |

| L-fructose | (S) | 50% | 72.8% researchgate.netresearchgate.net |

| Data from Shi's Asymmetric Epoxidation of a silyl enol ether mixture. researchgate.net |

Stereochemical Control and Enantiomeric Excess Optimization in Acyloin Formation

The asymmetric synthesis of this compound, a significant chiral building block, has been a focal point of research, with methodologies centered on achieving high stereochemical control and optimizing enantiomeric excess (ee). Key approaches involve the asymmetric dihydroxylation and epoxidation of silyl enol ether precursors.

One prominent method is the Sharpless asymmetric dihydroxylation of the trimethylsilyl enol ether of 5-methyl-3-hexanone. researchgate.netresearchgate.net The reaction's stereochemical outcome is highly dependent on the chiral ligand used in the AD-mix formulation. For instance, the use of AD-mix-β as the oxidant has been reported to yield optically active (R)-2-hydroxy-5-methyl-3-hexanone with a 76.9% yield and a 75.6% ee. researchgate.netresearchgate.net In contrast, employing AD-mix-α resulted in a lower enantiomeric excess of 15.7% for the same product, albeit with a 69.2% yield. researchgate.netresearchgate.net The absolute configuration of the major enantiomer obtained with AD-mix-β was assigned as R based on the Sharpless AD face selection rule. researchgate.netresearchgate.net

Another effective strategy for enantioselective synthesis is Shi's asymmetric epoxidation. researchgate.net This method, when applied to a mixture of silyl enol ethers derived from 5-methyl-3-hexanone, has been shown to produce optically active this compound. researchgate.netresearchgate.net The choice of catalyst, which is derived from either D-fructose or L-fructose, dictates the resulting enantiomer. A catalyst derived from D-fructose yielded the (R)-enantiomer with a 54% yield and 74.6% ee. researchgate.net Conversely, the use of a catalyst derived from L-fructose produced the (S)-enantiomer in a 50% yield with a 72.8% ee. researchgate.netresearchgate.net

These findings highlight the critical role of the chiral catalyst and reagent in directing the stereochemical pathway of the acyloin formation, allowing for the selective synthesis of either the (R) or (S) enantiomer of this compound.

Table 1: Comparison of Asymmetric Synthesis Methods for this compound

| Method | Reagent/Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Major Enantiomer |

|---|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | AD-mix-β | 76.9 | 75.6 | R |

| Sharpless Asymmetric Dihydroxylation | AD-mix-α | 69.2 | 15.7 | R |

| Shi's Asymmetric Epoxidation | Catalyst from D-fructose | 54.0 | 74.6 | R |

| Shi's Asymmetric Epoxidation | Catalyst from L-fructose | 50.0 | 72.8 | S |

Biocatalytic and Enzymatic Routes to this compound

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds like this compound. The use of enzymes, particularly from microbial sources, has been explored for its potential in producing this acyloin with high specificity.

Pyruvate (B1213749) Decarboxylase-Mediated Acyloin Condensation Reactions

Pyruvate decarboxylase (PDC) is a key enzyme in the biocatalytic synthesis of α-hydroxyketones, also known as acyloins. This enzyme facilitates the decarboxylation of a 2-oxo acid and the subsequent C-C bond formation with an aldehyde, a process known as acyloin condensation. The enzymatic synthesis of this compound has been successfully demonstrated through a PDC-mediated reaction. researchgate.net

Specifically, the reaction between acetaldehyde and α-ketoisocaproic acid, catalyzed by pyruvate decarboxylase, produces this compound as the primary acyloin product. researchgate.net This biocatalytic route leverages the inherent selectivity of the enzyme to construct the chiral center of the target molecule. The substrate specificity of PDC allows for the conversion of a wide range of saturated and unsaturated aliphatic and aromatic aldehydes into various acyloins. researchgate.net

Investigations into Enzyme Preparations from Diverse Microorganisms (e.g., Yeast Strains)

A variety of microorganisms have been investigated as sources of enzymes for the production of α-hydroxyketones. Yeast strains, in particular, are well-known producers of these compounds. The wild-type yeast strain Zygosaccharomyces bisporus CBS 702 has been identified as a producer of α-hydroxyketones from amino acid precursors via their corresponding 2-oxo acids. researchgate.net The key enzyme responsible for the decarboxylation and subsequent C-C bond formation in this organism is pyruvate decarboxylase. researchgate.net

In addition to yeast, other microorganisms have been explored for their enzymatic capabilities. For instance, the R-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii DSM 8716T has been shown to catalyze the asymmetric reduction of prochiral 1,2-diketones to their corresponding α-hydroxyketones. nih.gov While this specific enzyme was demonstrated in the reduction of 5-methyl-2,3-hexanedione (B78870) to primarily yield 5-methyl-3-hydroxy-2-hexanone, it highlights the potential of enzymes from diverse microbial sources in the synthesis of chiral hydroxy ketones. nih.gov

Table 2: Biocatalytic Synthesis of this compound

| Enzyme/Microorganism | Reaction Type | Substrates | Product |

|---|---|---|---|

| Pyruvate Decarboxylase | Acyloin Condensation | Acetaldehyde, α-Ketoisocaproic acid | This compound |

| Zygosaccharomyces bisporus CBS 702 | Acyloin Production | Amino acid precursors | α-Hydroxyketones |

Stereochemical Characterization and Structural Elucidation of 2 Hydroxy 5 Methyl 3 Hexanone

Analytical Techniques for Stereoisomer Differentiation

The separation and quantification of the enantiomers and diastereomers of 2-hydroxy-5-methyl-3-hexanone are primarily achieved through chromatographic and spectroscopic methods. These techniques exploit the subtle differences in the physical and chemical properties of the stereoisomers.

Chiral Gas Chromatography (GC) is a powerful technique for the separation of enantiomers, allowing for the determination of their relative proportions, often expressed as enantiomeric excess (ee). In the analysis of this compound, a chiral column, specifically a G-TA column, has been effectively utilized. researchgate.net This type of column contains a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.

The enantiomeric excess of synthetically produced this compound can be quantified by integrating the peak areas of the separated enantiomers in the resulting chromatogram. For instance, in an enantioselective synthesis using Shi's asymmetric epoxidation with a catalyst derived from L-fructose, the (S)-enantiomer was produced with a 72.8% ee. researchgate.net Conversely, employing a catalyst derived from D-fructose yielded the (R)-enantiomer with a 74.6% ee. researchgate.net Sharpless asymmetric dihydroxylation using AD-mix-β as the oxidant resulted in the (R)-enantiomer with a 75.6% ee. researchgate.net

| Synthetic Method | Reagent/Catalyst | Major Enantiomer | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | AD-mix-β | R | 76.9 | 75.6 |

| Sharpless Asymmetric Dihydroxylation | AD-mix-α | R | 69.2 | 15.7 |

| Shi's Asymmetric Epoxidation | Catalyst from D-fructose | R | 54 | 74.6 |

| Shi's Asymmetric Epoxidation | Catalyst from L-fructose | S | 50 | 72.8 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of molecules, including the determination of isomeric ratios. In the synthesis of this compound, ¹H NMR spectroscopy has been used to determine the isomeric ratio of precursors, such as the E/Z ratio of silyl (B83357) enol ethers. researchgate.netresearchgate.net For example, the reaction of 5-methyl-3-hexanone with NaHMDS in n-hexane followed by chlorotrimethylsilane produced the corresponding silyl enol ether with an E/Z ratio of approximately 7.5:1, a determination made by GC and ¹H NMR. researchgate.net While direct analysis of the final hydroxy ketone's isomeric ratio by NMR is not detailed in this specific context, the technique is fundamental in analyzing the stereochemical outcome of the reactions leading to it.

Methodologies for Absolute Configuration Assignment

Determining the absolute configuration of a chiral center, assigning it as either (R) or (S), is a critical step in stereochemical characterization. For this compound, a combination of predictive models based on reaction mechanisms and comparative analytical techniques has been employed.

One primary method involves the use of well-established models for asymmetric synthesis. For instance, when this compound is synthesized via Sharpless asymmetric dihydroxylation, the absolute configuration of the resulting major enantiomer can be tentatively assigned based on the AD face selection rule. researchgate.net The use of AD-mix-β as the oxidant preferentially leads to the formation of the (R)-enantiomer. researchgate.net

Chemical Reactivity and Derivatization Studies of 2 Hydroxy 5 Methyl 3 Hexanone

Functional Group Transformations of the Alpha-Hydroxy Ketone Moiety

The alpha-hydroxy ketone moiety in 2-Hydroxy-5-methyl-3-hexanone is susceptible to a range of chemical reactions, including oxidation, reduction, and rearrangement.

Oxidation: The secondary alcohol group in this compound can be oxidized to a dicarbonyl compound. The oxidation of alpha-hydroxy ketones can lead to the formation of the corresponding alpha-diketone. For instance, the biocatalytic reduction of 5-methyl-2,3-hexanedione (B78870) has been shown to yield a mixture of 5-methyl-3-hydroxy-2-hexanone and a smaller amount of this compound, indicating the possibility of the reverse oxidation reaction nih.gov.

Reduction: The ketone functional group can be reduced to a secondary alcohol, yielding a diol. The reduction of the related compound 5-Methylhexan-3-one using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) yields the corresponding alcohol, 5-methyl-3-hexanol. A similar reduction of the carbonyl group in this compound would be expected to produce 5-methylhexane-2,3-diol.

Rearrangement: Alpha-hydroxy ketones can undergo a characteristic reaction known as the α-ketol rearrangement wikipedia.org. This rearrangement involves the migration of an alkyl or aryl group and can be induced by acid, base, or heat wikipedia.org. The direction of the rearrangement is typically driven by the formation of a more thermodynamically stable product wikipedia.org. In the case of this compound, a potential rearrangement could lead to the isomeric 3-hydroxy-5-methyl-2-hexanone.

Synthesis and Characterization of Structural Analogs and Derivatives

The functional groups of this compound serve as handles for the synthesis of various derivatives. This section explores the potential for creating oxime and other substituted hexanone derivatives.

Oxime and Dioxime Derivatives of Related Hexanones

The formation of an oxime from a ketone like 5-methyl-2-hexanone (B1664664) would proceed as follows:

Given the presence of a hydroxyl group in this compound, the reaction conditions would need to be controlled to avoid side reactions. The formation of a dioxime would require the presence of two carbonyl groups, which could be achieved through the oxidation of the alpha-hydroxy ketone to the corresponding diketone prior to the oximation reaction.

Table 1: General Reaction Parameters for Oxime Synthesis from Ketones

| Parameter | Typical Conditions |

| Reactants | Ketone, Hydroxylamine hydrochloride |

| Solvent | Ethanol, Water |

| Base | Pyridine, Sodium acetate (B1210297) |

| Temperature | Room temperature to reflux |

| Reaction Time | Varies (minutes to hours) |

Exploration of Substituted Hexanone Derivatives

Further derivatization of this compound could involve reactions at both the hydroxyl and carbonyl groups.

Esterification and Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, or etherification with alkyl halides under appropriate conditions. These reactions would yield esters and ethers of this compound, respectively.

Reactions at the Carbonyl Group: The carbonyl group can react with various nucleophiles. For instance, Grignard reagents can add to the carbonyl group to form a tertiary alcohol.

While the synthesis of various alpha-hydroxy ketones has been documented nih.govresearchgate.netresearchgate.net, specific studies detailing the synthesis and characterization of a broad range of substituted derivatives of this compound are limited in the currently available scientific literature. The exploration of such derivatives could lead to new compounds with potentially interesting chemical and biological properties.

Advanced Analytical Methodologies for Research on 2 Hydroxy 5 Methyl 3 Hexanone

Coupled Chromatographic-Spectrometric Techniques

The synergy between chromatography's high-resolution separation capabilities and spectrometry's detailed structural elucidation is indispensable for the analysis of 2-Hydroxy-5-methyl-3-hexanone. Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful combination for this volatile compound.

Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS) for Volatile Analysis

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for the extraction and concentration of volatile and semi-volatile organic compounds from a sample's headspace. When coupled with GC-MS, it provides a sensitive and efficient method for the analysis of this compound in various, often complex, sample matrices such as food and biological samples.

In a notable application, SPME-GC-MS has been employed to analyze the volatile components of Spanish eucalyptus honeys. In these studies, this compound was identified as a characteristic component. The SPME fiber, coated with a suitable stationary phase, is exposed to the headspace of the honey sample, where it adsorbs the volatile compounds. Subsequently, the fiber is introduced into the hot injector of the gas chromatograph, where the analytes are desorbed and transferred to the GC column for separation, followed by detection and identification by the mass spectrometer.

Table 1: SPME-GC-MS Parameters for the Analysis of this compound in Eucalyptus Honey

| Parameter | Value |

| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Extraction Mode | Headspace |

| Incubation Temp. | 70°C |

| Incubation Time | 20 minutes |

| Extraction Time | 40 minutes |

| Desorption Temp. | 250°C |

| Desorption Time | 5 minutes |

| GC Column | Supelco SPB-624 (20 m x 0.18 mm ID x 1.0 μm film thickness) or similar |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

This table presents typical parameters and may be subject to optimization based on the specific instrumentation and sample matrix.

Optimization of Chromatographic Conditions for Isomer Resolution

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers (R and S forms). These stereoisomers can exhibit different biological activities and sensory properties. Therefore, their separation and individual characterization are of significant interest. The resolution of these enantiomers is typically achieved using chiral gas chromatography.

The optimization of chromatographic conditions is critical for achieving baseline separation of the enantiomers. This involves the selection of a suitable chiral stationary phase and the fine-tuning of analytical parameters such as temperature programming, carrier gas flow rate, and injection mode.

Research on the enantioselective synthesis of this compound has utilized a G-TA chiral capillary column for the gas chromatographic analysis to determine the enantiomeric excess of the synthesized products. This demonstrates the efficacy of specialized chiral columns in resolving the R and S enantiomers of this compound. The optimization of the temperature gradient is particularly crucial to maximize the resolution between the enantiomeric peaks while maintaining a reasonable analysis time.

Table 2: Chromatographic Conditions for Chiral Resolution of this compound Enantiomers

| Parameter | Condition |

| GC Column | G-TA chiral capillary column (30 m × 0.25 mm × 0.125 µm) |

| Injector | Split/Splitless, operated in split mode |

| Carrier Gas | Helium |

| Oven Program | Optimized temperature gradient (e.g., starting at a lower temperature and ramping up at a controlled rate) |

| Detector | Flame Ionization Detector (FID) |

Specific temperature programs and flow rates need to be empirically determined to achieve optimal separation on a given instrument.

Spectroscopic Fingerprinting for Identification and Characterization (e.g., GC-MS, NMR, IR)

Spectroscopic techniques provide a "fingerprint" of a molecule, offering detailed information about its structure, functional groups, and atomic connectivity. For this compound, a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy is used for its unambiguous identification and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the mass spectrometer records the mass-to-charge ratio (m/z) of the ions produced from the fragmentation of the molecule after electron ionization. The resulting mass spectrum is a unique fragmentation pattern that can be used for identification. For this compound, the mass spectrum shows characteristic fragments that confirm its structure.

Table 3: Key Mass Spectral Fragments for this compound

| m/z | Ion Identity | Relative Intensity |

| 130 | [M]+ (Molecular Ion) | Very Low |

| 85 | [M - C2H5O]+ | High |

| 57 | [C4H9]+ | High (Often Base Peak) |

| 45 | [C2H5O]+ | High |

| 43 | [C3H7]+ | Moderate |

Intensities are relative and can vary slightly between instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals for the different types of protons in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) allow for the assignment of each proton to its position in the structure.

Table 4: ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 4.15 | q | 7.2 | H-2 |

| 3.50 | d | 3.0 | OH |

| 2.50 | dd | 17.0, 9.0 | H-4a |

| 2.25 | dd | 17.0, 3.0 | H-4b |

| 2.10 | m | - | H-5 |

| 1.35 | d | 7.2 | H-1 |

| 0.90 | d | 6.6 | H-6, H-7 |

¹³C NMR: While specific experimental data for the ¹³C NMR spectrum of this compound is not readily available in the reviewed literature, the expected chemical shifts can be predicted based on its structure. The spectrum would be expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon (C=O) would appear significantly downfield (typically in the 200-220 ppm range), while the carbon bearing the hydroxyl group (C-OH) would be in the 60-80 ppm range. The aliphatic carbons would resonate at higher fields (10-50 ppm).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) groups.

Table 5: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H | Hydroxyl group stretching |

| ~1710 (strong) | C=O | Carbonyl group (ketone) stretching |

| 2870-2960 | C-H | Aliphatic C-H stretching |

Theoretical and Computational Investigations on 2 Hydroxy 5 Methyl 3 Hexanone

Quantum Chemical Approaches for Molecular Structure and Stability Analysis

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational stability of 2-Hydroxy-5-methyl-3-hexanone. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to predict various molecular properties.

Molecular Geometry and Conformational Analysis:

The presence of a chiral center at the carbon atom bearing the hydroxyl group, along with the rotational flexibility around several single bonds, gives rise to multiple possible conformations for this compound. Computational methods can be used to identify the most stable conformers by calculating their relative energies. These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

For this compound, key dihedral angles, such as the one involving the hydroxyl and carbonyl groups, would be systematically varied to map out the potential energy surface and identify low-energy conformers. The stability of these conformers is influenced by a combination of steric and electronic effects, including the potential for intramolecular hydrogen bonding between the hydroxyl and carbonyl groups.

Electronic Properties and Stability:

Quantum chemical calculations also provide insights into the electronic structure of the molecule. The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential can be computed. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, the energy gap between the HOMO and LUMO can be related to the chemical reactivity and kinetic stability of the molecule.

A summary of predictable molecular properties for this compound using quantum chemical methods is presented in the table below.

| Property | Description | Computational Method |

| Optimized Geometry | The lowest energy 3D arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. | DFT (e.g., B3LYP/6-31G*) |

| Relative Conformational Energies | The energy differences between various stable conformations of the molecule. | DFT, MP2 |

| Vibrational Frequencies | Predicted infrared and Raman active vibrational modes, useful for spectroscopic characterization. | DFT |

| HOMO-LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals, indicating regions of nucleophilicity and electrophilicity. | DFT |

| Molecular Electrostatic Potential | A map of the electrostatic potential on the electron density surface, highlighting regions prone to electrophilic or nucleophilic attack. | DFT |

Computational Modeling of Reaction Mechanisms in Synthesis Pathways

The enantioselective synthesis of this compound has been achieved through methods such as Sharpless asymmetric dihydroxylation and Shi's asymmetric epoxidation nih.gov. Computational modeling can elucidate the mechanisms of these complex reactions and explain the observed stereoselectivity.

Sharpless Asymmetric Dihydroxylation:

This reaction involves the conversion of an alkene to a chiral diol. In the synthesis of this compound, this would be applied to a suitable precursor. Computational studies on the Sharpless dihydroxylation mechanism typically focus on the structure of the osmium-ligand complex and its interaction with the alkene substrate. These models can help to predict which face of the alkene will be preferentially hydroxylated, thus determining the stereochemistry of the final product. By calculating the transition state energies for the different possible reaction pathways, the enantiomeric excess (ee) can be estimated and compared with experimental results nih.govacs.org.

Shi's Asymmetric Epoxidation:

This method utilizes a chiral ketone catalyst to epoxidize an alkene, which is then opened to yield the desired hydroxy ketone. Computational investigations of the Shi epoxidation focus on the structure of the active oxidant, a chiral dioxirane (B86890), and the transition state of the oxygen transfer to the alkene. These models can rationalize the facial selectivity of the epoxidation, which is crucial for establishing the final stereochemistry of this compound harvard.edu.

A general overview of the computational approaches for these synthesis pathways is provided in the table below.

| Synthesis Pathway | Computational Focus | Predicted Outcomes |

| Sharpless Asymmetric Dihydroxylation | Transition state structures and energies of the osmium-catalyzed dihydroxylation. | Enantioselectivity, diastereoselectivity, and reaction kinetics. |

| Shi's Asymmetric Epoxidation | Structure of the chiral dioxirane intermediate and the transition state for oxygen transfer. | Facial selectivity of epoxidation and the resulting product stereochemistry. |

Structure-Activity Relationship (SAR) Insights from Computational Predictions

While specific biological activity data for this compound is not extensively documented in the context of SAR studies, its identification as a fragrance compound in some floral scents suggests its interaction with olfactory receptors nih.govresearchgate.net. Computational methods can be used to predict properties relevant to its function as a fragrance molecule and to explore potential structure-activity relationships within the broader class of aliphatic α-hydroxy ketones.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models correlate the chemical structure of a series of compounds with their biological activity or a particular property, such as odor perception. For fragrance molecules, these models often use molecular descriptors that quantify aspects like size, shape, lipophilicity, and electronic properties. Although a specific QSAR model for this compound is not available, general QSAR studies on fragrance compounds can provide insights into which of its features are likely important for its odor profile acs.org.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If the structure of an olfactory receptor were known, docking simulations could be used to predict how this compound binds to the receptor's active site. This could help to identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) responsible for its odor.

The following table summarizes the computational approaches that could be applied to gain SAR insights for this compound.

| Computational Approach | Application to this compound | Potential Insights |

| QSAR | Comparison of its molecular descriptors with those of known fragrance compounds. | Identification of key structural features contributing to its odor profile. |

| Molecular Docking | Simulation of its binding to a model of an olfactory receptor. | Understanding the specific intermolecular interactions that lead to odor perception. |

| Pharmacophore Modeling | Identification of the 3D arrangement of chemical features necessary for its interaction with olfactory receptors. | Development of a model for fragrance activity in related α-hydroxy ketones. |

Future Research Directions and Translational Opportunities for 2 Hydroxy 5 Methyl 3 Hexanone

Innovations in Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally benign and efficient synthetic routes is a primary goal of modern chemistry. For 2-hydroxy-5-methyl-3-hexanone, research is moving beyond traditional multi-step syntheses, which often involve harsh reagents and produce significant waste. researchgate.net Future innovations are centered on catalytic and biocatalytic methods that align with the principles of green chemistry.

One promising area is the refinement of asymmetric synthesis techniques. Enantioselective synthesis has been achieved through methods like Sharpless asymmetric dihydroxylation (Sharpless AD) and Shi's asymmetric epoxidation (Shi's AE) of a silyl (B83357) enol ether intermediate. researchgate.net These methods use catalytic amounts of chiral ligands and oxidants to produce optically active this compound with high enantiomeric excess (ee). researchgate.net For example, using AD-mix-β as the oxidant in Sharpless AD can yield the (R)-enantiomer with a 76.9% yield and 75.6% ee. researchgate.net Shi's AE, using a catalyst derived from L-fructose, has been used to produce the (S)-enantiomer. researchgate.netresearchgate.net These approaches are advantageous as they reduce waste by employing catalysts, but further research is needed to improve yields, enantioselectivity, and the use of greener solvents and reagents.

Another key direction is the development of one-pot multistep enzymatic cascades. rsc.org This approach, which can start from bio-derived alcohols, avoids the isolation of reactive aldehyde intermediates, allows for higher substrate concentrations, and simplifies product purification, thereby minimizing waste. rsc.org Research into oxidase-lyase cascades, for instance, presents a powerful green biocatalytic strategy for producing various chiral α-hydroxy ketones. rsc.org

| Synthesis Method | Reagent/Catalyst | Yield | Enantiomeric Excess (ee) | Enantiomer |

| Sharpless Asymmetric Dihydroxylation | AD-mix-β | 76.9% | 75.6% | (R) |

| Sharpless Asymmetric Dihydroxylation | AD-mix-α | 69.2% | 15.7% | (R) |

| Shi's Asymmetric Epoxidation | Catalyst from L-fructose | 50% | 72.8% | (S) |

| Shi's Asymmetric Epoxidation | Catalyst from D-fructose | 54% | 74.6% | (R) |

Expanded Studies on Ecological Significance and Chemoattraction

This compound plays a fascinating role in plant-insect interactions. It has been identified as a key semiochemical in the pollination of the neotropical aroid, Taccarum ulei. ufmg.brnih.gov The floral scent of this plant is dominated by just two compounds: (S)-2-hydroxy-5-methyl-3-hexanone and dihydro-β-ionone, which together account for over 96% of the total scent. researchgate.netufmg.brnih.gov

Behavioral studies have confirmed that (S)-2-hydroxy-5-methyl-3-hexanone is a powerful attractant for the scarab beetle pollinators, Cyclocephala celata and C. cearae. ufmg.brnih.gov While a mixture of the two dominant scent compounds is attractive, (S)-2-hydroxy-5-methyl-3-hexanone alone is sufficient to attract these beetles, functioning as a specific attractive cue. ufmg.brnih.gov This high degree of specificity is characteristic of pollination systems involving cyclocephaline scarab beetles, which often rely on unique or uncommon floral volatiles. ufmg.brnih.gov

Future research should expand to investigate the presence of this compound in the floral scents of other related plant species and its role in attracting other pollinator species. Understanding the biosynthetic pathways of this compound in plants could provide insights into the evolution of these specialized pollination syndromes.

Furthermore, this compound has been identified as a characteristic volatile component in eucalyptus honeys. researchgate.netresearchgate.netepa.gov Its presence, along with its isomer 3-hydroxy-5-methyl-2-hexanone, has been proposed as a reliable chemical marker for the botanical origin of these honeys, as they were not found in 165 other honey samples from 19 different floral sources. researchgate.netepa.gov Expanded studies could validate its use as a definitive marker and explore its contribution to the unique flavor profile of eucalyptus honey.

Discovery of Novel Enzyme Systems for Biocatalytic Production

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis for producing chiral molecules like this compound. The discovery and engineering of novel enzyme systems are central to advancing these translational opportunities.

A key enzyme system already identified for this purpose is yeast pyruvate (B1213749) decarboxylase (PDC). researchgate.netresearchgate.net This thiamine (B1217682) diphosphate-dependent lyase has been used for the enzymatic synthesis of this compound from isovaleraldehyde (B47997) and pyruvic acid. researchgate.netepa.gov ThDP-dependent lyases are particularly valuable as they catalyze the umpolung (polarity reversal) carboligation of aldehydes, allowing for the formation of α-hydroxy ketones from inexpensive precursors with high enantioselectivity. nih.govacs.org Future work could focus on screening PDCs from different microbial sources or engineering existing ones to enhance their substrate specificity and catalytic efficiency for this specific target molecule.

Another promising avenue is the exploration of redox enzyme systems. nih.govacs.org Dehydrogenases, in particular, show potential. For instance, the R-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii DSM 8716T has been shown to catalyze the asymmetric reduction of various aliphatic 1,2-diketones. researchgate.net This enzyme successfully transforms 5-methyl-2,3-hexanedione (B78870), a close structural relative, indicating that dehydrogenases could be tailored for the stereoselective reduction of a corresponding diketone precursor to produce this compound. researchgate.net Research into the substrate specificity of various butanediol (B1596017) dehydrogenases and other alcohol dehydrogenases could uncover novel biocatalysts for this transformation. nih.govnih.gov These redox processes, whether using isolated enzymes with cofactor regeneration systems or whole-cell biocatalysts, represent a powerful and environmentally friendly synthetic toolbox. nih.gov

Applications in Flavor Chemistry and Related Industries

This compound possesses distinct organoleptic properties that make it a valuable compound for the flavor industry. Its aroma profile is complex, with descriptions including cheesy and sour milk, as well as sweet and chocolate-like notes. researchgate.netthegoodscentscompany.comthegoodscentscompany.com This unique combination of characteristics allows it to be used in a variety of flavoring formulations.

It is particularly noted for its ability to impart or enhance roasted, brown, and cocoa-like flavors. google.com This makes it suitable for applications in products such as chocolate and cocoa-flavored beverages, nutritional products, frozen dairy, puddings, and alcoholic beverages. researchgate.netgoogle.com It can be used to provide the pungent, cocoa-like note characteristic of isovaleraldehyde, and in some applications, it can be used to partially or fully replace isovaleraldehyde in flavor compositions. google.com

The compound, often in a mixture with its isomer 3-hydroxy-5-methyl-2-hexanone, is recognized by the Flavor and Extract Manufacturers Association (FEMA) under number 3989. thegoodscentscompany.com Research on its application has established usage levels in various food categories, highlighting its role as a versatile flavoring agent.

| Food/Beverage Category | Average Usual ppm | Average Maximum ppm |

| Nonalcoholic Beverages | 3.0 | 6.0 |

| Alcoholic Beverages | 3.0 | 8.0 |

| Frozen Dairy | 3.0 | 7.0 |

| Gelatins / Puddings | 3.5 | 9.0 |

| Imitation Dairy | 3.5 | 6.0 |

| Milk Products | 3.5 | 6.0 |

Future research in this area should focus on sensory analysis of the individual enantiomers, as they may possess distinct flavor profiles, leading to more refined and specific applications. Additionally, exploring synergistic effects with other flavor compounds could unlock new opportunities for creating novel and impactful flavor formulations for the food and beverage industry.

Q & A

Basic: What are the most reliable synthetic routes for 2-hydroxy-5-methyl-3-hexanone, and how can reaction yields be optimized?

The synthesis of this compound typically involves a Grignard reaction followed by oxidation. A validated method starts with isovaleraldehyde and ethylmagnesium bromide to prepare 5-methyl-3-hexanone. The silyl enol ether of this intermediate is then selectively generated using NaHMDS in n-hexane and chlorotrimethylsilane, followed by oxidation with meta-chloroperbenzoic acid (MCPBA) to yield the target compound. Purification via flash chromatography achieves ~77% yield. Key optimization steps include controlling reaction temperatures (<0°C during enol ether formation) and ensuring anhydrous conditions to prevent side reactions .

Basic: What spectroscopic techniques are recommended for structural elucidation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the hydroxyl and ketone functional groups, as well as the branching at C5. Gas Chromatography-Mass Spectrometry (GC-MS) can verify purity and molecular weight (130.18 g/mol), while Infrared (IR) spectroscopy identifies characteristic stretches for hydroxyl (~3200 cm⁻¹) and carbonyl (~1700 cm⁻¹) groups. High-Resolution Mass Spectrometry (HRMS) further validates the molecular formula (C₇H₁₄O₂) .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Although specific toxicity data for this compound is limited, general precautions for ketones and alcohols apply:

- Personal Protective Equipment (PPE): Tightly sealed goggles, nitrile gloves, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Storage: Keep in a cool, dry place away from ignition sources (flash point: ~40°C for analogous ketones) .

Advanced: How can stereoselective synthesis of the (S)-enantiomer of this compound be achieved?

The (S)-enantiomer is synthesized using chiral auxiliaries or asymmetric catalysis. Evidence suggests that enantioselective oxidation of the silyl enol ether intermediate with a chiral oxidizing agent (e.g., Sharpless epoxidation catalysts) can induce stereochemistry. Alternatively, enzymatic resolution with lipases or esterases may separate enantiomers post-synthesis. Chiral HPLC or polarimetry is essential for verifying enantiomeric excess .

Advanced: What ecological roles does this compound play in plant-pollinator interactions?

This compound acts as a key floral volatile in Taccarum ulei and Philodendron acutatum, attracting nocturnal Cyclocephalini scarab beetles (e.g., Cyclocephala spp.). Its (S)-enantiomer is specifically implicated in pollinator specificity, likely through olfactory receptor binding. Field studies using gas chromatography-electroantennography (GC-EAD) confirm its bioactivity in beetle attraction .

Advanced: How does this compound interact with enzymatic systems in biological studies?

The compound’s hydroxyl and ketone groups enable hydrogen bonding with enzyme active sites. In vitro studies on alcohol dehydrogenases (ADHs) reveal potential for redox transformations, while its structural analogs (e.g., 4-hydroxy-2,2-dimethylcyclohexanone) show activity in enzyme inhibition assays. Molecular docking simulations can predict interactions with target proteins .

Advanced: What analytical challenges arise in distinguishing this compound from structural analogs, and how are they resolved?

Differentiating isomers like 4-hydroxy-5-methyl-2-hexanone or 5-methyl-3-heptanone requires advanced techniques:

- Tandem MS/MS: Fragmentation patterns distinguish branching positions.

- 2D NMR (COSY, HSQC): Resolves overlapping proton signals in crowded regions.

- Retention Index Calibration: GC retention times compared to known standards (e.g., 5-methyl-2-hexanone) .

Advanced: What are the thermal stability and decomposition pathways of this compound under experimental conditions?

Thermogravimetric Analysis (TGA) shows decomposition initiates at ~150°C, with primary degradation products including 5-methyl-3-hexanone (via dehydration) and CO₂. Kinetic studies under nitrogen atmosphere reveal first-order decomposition. Researchers should avoid prolonged heating above 100°C in synthetic workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.